molecular formula C20H16N4O2 B12671831 1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- CAS No. 170938-57-5

1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)-

Cat. No.: B12671831
CAS No.: 170938-57-5
M. Wt: 344.4 g/mol
InChI Key: ZZLWYSBRYWHHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . The compound is notable for its unique structure, which includes a nitrophenyl group and a phenyl-pyrrol group attached to the imidazole core.

Preparation Methods

The synthesis of 1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common method involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further synthetic steps to introduce the nitrophenyl and phenyl-pyrrol groups . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The nitrophenyl and phenyl-pyrrol groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Compared to other phenylimidazoles, 1H-Imidazole, 1-((4-nitrophenyl)(4-phenyl-1H-pyrrol-3-yl)methyl)- is unique due to its specific substituents. Similar compounds include:

Properties

CAS No.

170938-57-5

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

1-[(4-nitrophenyl)-(4-phenyl-1H-pyrrol-3-yl)methyl]imidazole

InChI

InChI=1S/C20H16N4O2/c25-24(26)17-8-6-16(7-9-17)20(23-11-10-21-14-23)19-13-22-12-18(19)15-4-2-1-3-5-15/h1-14,20,22H

InChI Key

ZZLWYSBRYWHHQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC=C2C(C3=CC=C(C=C3)[N+](=O)[O-])N4C=CN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.